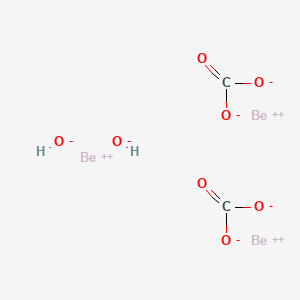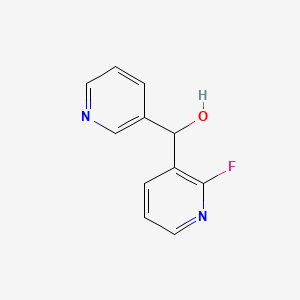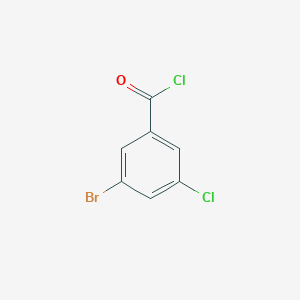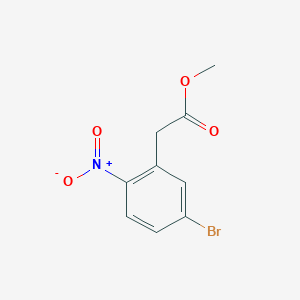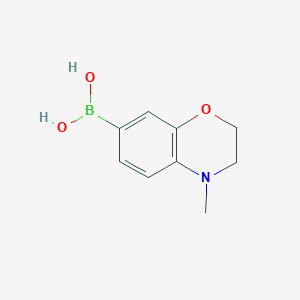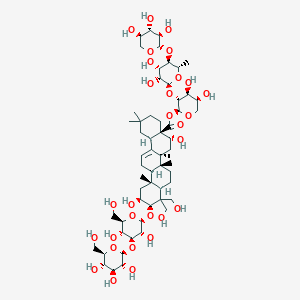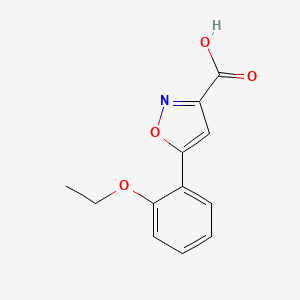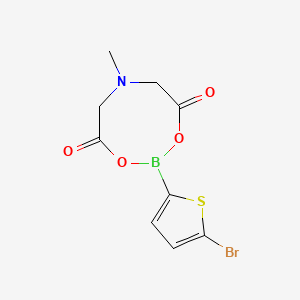
2-(5-Bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Overview
Description
The compound “2-(5-Bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione” is a complex organic molecule. It likely contains a bromothiophene moiety, which is a type of aromatic compound that contains sulfur and bromine .
Synthesis Analysis
While specific synthesis methods for this compound were not found, bromothiophenes can be synthesized through various methods. For instance, a chalcone derivative has been synthesized by Claisen-Schmidt condensation reaction .
Molecular Structure Analysis
The molecular structure of a similar compound, “2-(5-bromothiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine”, was analyzed using high-resolution mass spectrometry, 1H NMR, and FTIR .
Chemical Reactions Analysis
In a related study, a catalytic method was developed for the synthesis of 1-phenyl-3(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines by solid phase cyclization using a solvent-free environmentally greener catalyst .
Scientific Research Applications
-
Organic Electronics
-
Sensors
-
Dye-Sensitized Solar Cells
-
Organic Solar Cells
-
Pharmaceutical Development
- The compound has been investigated for its potential applications in the development of new pharmaceuticals.
- It may possess various biological activities, including antimicrobial properties and anticancer properties.
- Further research is needed to determine its efficacy and safety in this context.
-
Organic Synthesis
- The compound can serve as a valuable building block in organic synthesis due to its unique functional groups.
- It has been employed in the synthesis of various heterocyclic compounds.
- The presence of the bromo group in the compound allows for further functionalization through various coupling reactions, making it a versatile tool for organic chemists.
-
Crystal Structure Analysis
- The compound has been used in crystal structure and Hirshfeld analysis .
- The non-H atoms are nearly planar, with the nitrile group oriented antiperiplanar with respect to the thiophene S atom .
- Intermolecular Type I centrosymmetric Br Br halogen interactions are present at a distance of 3.582 (1) A ̊ and with a C—Br Br angle of 140.7 (1) .
-
Material Science
- The optoelectronic properties of 2-(5-Bromothiophen-2-yl)acetonitrile are being explored for potential applications in material science.
- It may exhibit semiconducting behavior, which could make it suitable for use in organic electronics such as transistors and solar cells.
-
Synthesis of Heterocyclic Compounds
- The compound has been employed in the synthesis of various heterocyclic compounds, including thiazoles and imidazoles.
- These heterocyclic structures possess diverse biological activities and are found in numerous natural products and pharmaceuticals.
-
Functionalization in Organic Chemistry
- The presence of the bromo group in 2-(5-Bromothiophen-2-yl)acetonitrile allows for further functionalization through various coupling reactions, making it a versatile tool for organic chemists.
-
Crystal Structure and Hirshfeld Analysis
- The compound has been used in crystal structure and Hirshfeld analysis .
- The non-H atoms are nearly planar, with the nitrile group oriented antiperiplanar with respect to the thiophene S atom .
- Intermolecular Type I centrosymmetric Br Br halogen interactions are present at a distance of 3.582 (1) A ̊ and with a C—Br Br angle of 140.7 (1) .
-
Potential Applications in Material Science
- The optoelectronic properties of 2-(5-Bromothiophen-2-yl)acetonitrile are being explored for potential applications in material science.
- Studies suggest it may exhibit semiconducting behavior, which could make it suitable for use in organic electronics such as transistors and solar cells.
-
Synthesis of Heterocyclic Compounds
- The compound has been employed in the synthesis of various heterocyclic compounds.
- These heterocyclic structures possess diverse biological activities and are found in numerous natural products and pharmaceuticals.
-
Functionalization in Organic Chemistry
- The presence of the bromo group in 2-(5-Bromothiophen-2-yl)acetonitrile allows for further functionalization through various coupling reactions, making it a versatile tool for organic chemists.
Future Directions
properties
IUPAC Name |
2-(5-bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BBrNO4S/c1-12-4-8(13)15-10(16-9(14)5-12)6-2-3-7(11)17-6/h2-3H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKDTCFWTZPRTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BBrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678940 | |
| Record name | 2-(5-Bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
CAS RN |
943552-31-6 | |
| Record name | 2-(5-Bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



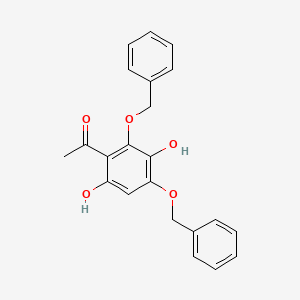
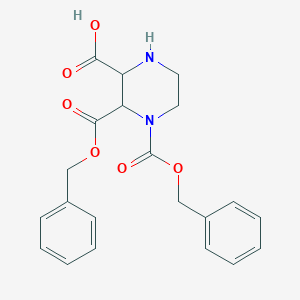
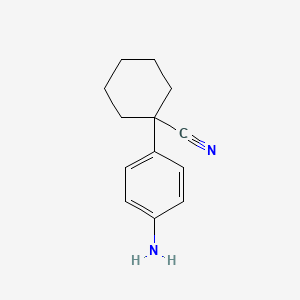
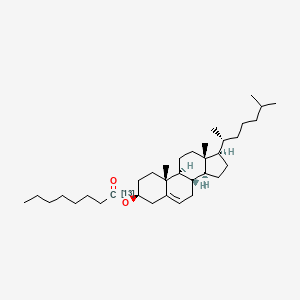
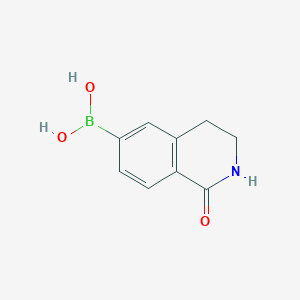
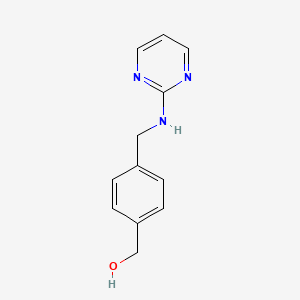
![2-((1S,5R,6R)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid](/img/structure/B1503786.png)
